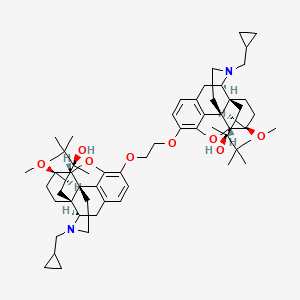

Buprenorphine dimer

Description

Properties

CAS No. |

1820753-68-1 |

|---|---|

Molecular Formula |

C60H84N2O8 |

Molecular Weight |

961.3 g/mol |

IUPAC Name |

(2S)-2-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11-[2-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]ethoxy]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |

InChI |

InChI=1S/C60H84N2O8/c1-51(2,3)53(7,63)41-31-55-19-21-59(41,65-9)49-57(55)23-25-61(33-35-11-12-35)43(55)29-37-15-17-39(47(69-49)45(37)57)67-27-28-68-40-18-16-38-30-44-56-20-22-60(66-10,42(32-56)54(8,64)52(4,5)6)50-58(56,46(38)48(40)70-50)24-26-62(44)34-36-13-14-36/h15-18,35-36,41-44,49-50,63-64H,11-14,19-34H2,1-10H3/t41-,42-,43-,44-,49-,50-,53+,54+,55-,56-,57+,58+,59-,60-/m1/s1 |

InChI Key |

LEQOVFCHMOTJKU-WJVXOHEGSA-N |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCCOC7=C8C9=C(C[C@@H]1[C@@]23[C@]9(CCN1CC1CC1)[C@@H](O8)[C@@](CC2)([C@H](C3)[C@@](C)(C(C)(C)C)O)OC)C=C7)O4)CC1CC1)OC)(C(C)(C)C)O |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCCOC7=C8C9=C(CC1C23C9(CCN1CC1CC1)C(O8)C(CC2)(C(C3)C(C)(C(C)(C)C)O)OC)C=C7)O4)CC1CC1)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for Buprenorphine Dimer

Key Synthetic Routes and Reaction Mechanisms for Dimer Formation

The formation of the buprenorphine dimer is centered around creating a stable link between two buprenorphine molecules. This involves foundational reactions that prepare the monomeric units and a final coupling step that joins them.

The principal synthetic route for creating a this compound involves the coupling of two buprenorphine monomer units through their phenolic oxygen atoms. This is achieved using a linker, such as an ethylene (B1197577) spacer, to form two ether bonds. The reaction mechanism is a general O-alkylation, which proceeds via nucleophilic substitution. google.com In this reaction, the phenolic oxygen of the buprenorphine molecule acts as a nucleophile, attacking an electrophilic carbon on the linker molecule.

The process is typically carried out in an organic solvent and in the presence of a base. google.comgoogle.com The choice of solvent and base can be adapted to optimize the reaction conditions. google.comgoogle.com Due to the significant steric hindrance from the bulky structure of the buprenorphine molecule, the reaction may require prolonged times to achieve a successful coupling.

Table 1: Reagents for O-Alkylation in this compound Synthesis

| Reagent Type | Examples |

|---|---|

| Organic Solvents | Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), 1,4-Dioxane. google.comgoogle.com |

| Bases | Inorganic: Sodium hydroxide, Potassium carbonate, Sodium carbonate, Cesium carbonate, Potassium bicarbonate, Sodium bicarbonate. google.comgoogle.comOrganic: Triethylamine, Hünig's base (DIPEA), 4-Dimethylaminopyridine (DMAP), Pyridine. google.comgoogle.com |

The synthesis of the buprenorphine monomer, which serves as the precursor to the dimer, often begins with natural opiate alkaloids like thebaine or oripavine. nih.gov A critical step in converting these starting materials is the removal of methyl groups from both nitrogen (N-demethylation) and oxygen (O-demethylation) atoms within the molecule. mdpi.comoup.com

Historically, N-demethylation was achieved using the von Braun reaction, which involves the highly toxic reagent cyanogen (B1215507) bromide. mdpi.com O-demethylation has been performed using strong nucleophilic reagents like thiols at high temperatures. mdpi.com

More modern and improved methods have been developed to avoid harsh conditions and toxic substances. google.com Palladium-catalyzed N-demethylation/acylation is one such advancement. google.comtdl.org This can be followed by hydrolysis or reduction to yield the secondary amine, which is then alkylated to introduce the desired N-cyclopropylmethyl group. google.com In some synthetic routes starting from oripavine, the final O-demethylation step can be avoided altogether. google.com Enzymatic approaches using oxygenase enzymes are also being explored as a more targeted and environmentally benign method for both N- and O-demethylation. researchgate.net

Table 2: Comparison of Demethylation Methods in Buprenorphine Precursor Synthesis

| Method | Target | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| von Braun Reaction | N-Demethylation | Cyanogen bromide (CNBr) followed by hydrolysis. mdpi.com | Effective for creating the N-cyano intermediate. | Uses highly toxic and volatile reagents. mdpi.com |

| Thiolate Demethylation | O-Demethylation | Nucleophilic thiols (e.g., thiophenol) in dipolar aprotic solvents at high temperatures. nih.govmdpi.com | Effective for cleaving the C-3 O-methyl group. | Involves noxious reagents and harsh conditions. mdpi.com |

| Palladium-Catalyzed Acylation | N-Demethylation | Palladium(II) acetate (B1210297) with an acid anhydride. google.comtdl.org | Avoids the use of cyanogen bromide. google.com | Requires a catalyst and subsequent reduction/hydrolysis steps. google.com |

| Enzymatic Demethylation | N- & O-Demethylation | Engineered oxygenase enzymes (P450). researchgate.net | High specificity, mild reaction conditions, environmentally friendly. researchgate.net | May require significant enzyme engineering and optimization. researchgate.net |

The synthesis of the this compound is based on a modular or convergent strategy. This approach involves the separate preparation of the key components—the buprenorphine monomer and the linker—which are then combined in a final coupling step. This method is advantageous as it allows for variations in both the drug molecule and the linker to be explored independently before the final assembly.

Precursor Synthesis: A multi-step synthesis, often starting from thebaine, is performed to produce the buprenorphine base. This stage includes the critical N-demethylation and O-demethylation reactions, as well as the introduction of the characteristic N-cyclopropylmethyl and tert-butyl side groups. google.com

Dimerization/Coupling: The prepared buprenorphine monomer is then subjected to the O-alkylation reaction, where two molecules are joined by a linker to form the final dimer. google.com

This modularity allows for the potential creation of a variety of dimeric scaffolds by simply changing the linker used in the coupling step.

Green Chemistry Principles and Sustainable Synthesis of Buprenorphine Dimers

Efforts to make the synthesis of buprenorphine and its derivatives more sustainable focus on reducing the use of hazardous materials and improving efficiency. These green chemistry principles are directly applicable to the synthesis of the this compound precursors. A key area of improvement is the replacement of toxic reagents used in demethylation steps.

For instance, electrochemical methods such as anodic oxidation have been proposed as a sustainable alternative to traditional chemical demethylation, which can avoid the use of hazardous reagents like boron tribromide. Furthermore, the use of flow electrolysis cells instead of traditional batch processes can significantly increase the space-time yield and reduce solvent waste, aligning with the principles of process intensification and waste reduction. The development of enzymatic demethylation also represents a significant step towards a greener synthesis, as it utilizes biocatalysts under mild conditions. researchgate.net

Prodrug Design Strategies via Dimerization of Buprenorphine

The this compound has been intentionally designed as a prodrug. google.comgoogle.com A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active pharmacological agent. centralasianstudies.orgcentralasianstudies.org The initial rationale for creating the this compound was to develop a formulation that could potentially deter abuse. google.comgoogle.com

The core strategy involves linking two buprenorphine molecules at their phenolic hydroxyl groups. google.comgoogle.com This modification is intended to render the molecule pharmacologically inert until it undergoes first-pass metabolism in the liver. It was hypothesized that cytochrome P-450 enzymes (specifically CYP3A4 and CYP2D6) would cleave the ether linkage through O-dealkylation, thereby releasing the active buprenorphine monomer into the systemic circulation. google.comgoogle.com

The design of a dimeric prodrug like the this compound is governed by several key chemical principles aimed at controlling the drug's release and activity.

Masking of Active Sites: The phenolic hydroxyl group on the buprenorphine molecule is crucial for its opioid receptor activity. By using this group as the attachment point for the linker, the resulting dimer has its active sites chemically masked, which should decrease or eliminate its pharmacological activity until the linker is cleaved. google.comgoogle.com

Bioreversible Linker Chemistry: The choice of the linker is critical. It must be stable enough to survive in the gastrointestinal tract but susceptible to cleavage by specific enzymes (like hepatic CYP450s) at the desired site of activation. google.comgoogle.comnih.gov An ether bond provides this balance of chemical stability and metabolic lability. google.com

Modulation of Physicochemical Properties: Dimerization significantly increases the molecular weight and alters the lipophilicity of the compound. These changes affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The design of the linker itself—its length, flexibility, and chemical nature—can be fine-tuned to control the release rate of the active monomer. mdpi.comfigshare.com For example, shorter, more rigid linkers can impact the aggregation structure of the prodrug, which in turn can influence its release performance. mdpi.com Studies on other dimeric prodrugs have shown that linker length is a critical parameter for optimizing biological activity. tdl.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Buprenorphine |

| This compound |

| Thebaine |

| Oripavine |

| Norbuprenorphine |

| Boron tribromide |

| Cyanogen bromide |

| Palladium(II) acetate |

| Triethylamine |

| Hünig's base (DIPEA) |

| 4-Dimethylaminopyridine (DMAP) |

Linker Characteristics and Their Role in Dimer Formation

The primary synthetic strategy for creating this compound involves the O-alkylation of two buprenorphine molecules at their phenolic hydroxyl groups. google.com This reaction establishes ether bonds between the monomers and a bifunctional linker. The most commonly employed linker is an ethylene-based spacer. google.com This ethylene linker is introduced using various difunctionalized alkylating agents. google.com

The choice of the alkylating agent, along with the selection of a suitable base and solvent system, significantly impacts the efficiency of the dimerization reaction. The reaction proceeds via a nucleophilic substitution mechanism, where the phenolic oxygen of buprenorphine attacks the electrophilic carbon centers of the linker. However, the bulky nature of the buprenorphine molecule can present considerable steric hindrance, often necessitating extended reaction times for the coupling to complete.

Detailed Research Findings

Research has explored the use of different alkylating agents to optimize the yield of this compound. The effectiveness of these agents is closely tied to the nature of their leaving groups. For instance, ethylene dimesylate in acetonitrile with potassium carbonate as the base has been reported to achieve a high yield of 82%. This is attributed to the enhanced electrophilicity of the linker and reduced steric hindrance. In contrast, the use of ethylene diiodide in tetrahydrofuran (THF) results in a lower yield of 65%, a consequence of iodide being a poorer leaving group in this context. The table below summarizes the impact of different alkylating agents on the reaction yield.

| Alkylating Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Ethylene ditosylate | DMF | K₂CO₃ | 78 |

| Ethylene diiodide | THF | Cs₂CO₃ | 65 |

| Ethylene dimesylate | Acetonitrile | K₂CO₃ | 82 |

The ethylene linker itself introduces a degree of conformational flexibility to the this compound, leading to the formation of diastereomers. The orientation of the oxygen atoms relative to the ethylene plane can result in either a synperiplanar or an anti-periplanar conformation. In the synperiplanar form, the oxygen atoms are on the same side of the ethylene plane, which favors more compact molecular conformations. Conversely, the anti-periplanar arrangement places the oxygen atoms on opposite sides, allowing for more extended molecular geometries.

The stereochemical outcome of the dimerization is influenced by factors such as solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) tend to stabilize the transition states that lead to the formation of anti diastereomers. On the other hand, nonpolar solvents can increase the selectivity for the syn diastereomer. While higher reaction temperatures (in the range of 60–80°C) can accelerate the reaction rate, they may also promote epimerization, thus necessitating careful kinetic control to achieve the desired stereoisomer.

The ethylene linker plays a crucial role in preventing the two bulky buprenorphine molecules from adopting an enclosed ring-like conformation, which could occur through intramolecular interactions such as covalent, ionic, or Van der Waals forces. google.com By maintaining a specific distance and orientation between the two monomeric units, the linker ensures the desired pharmacological profile of the dimer.

| Diastereomer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Synperiplanar | 0.0 (reference) | 82 |

| Anti-periplanar | 1.7 | 18 |

Structural Characterization and Analytical Methodologies for Buprenorphine Dimer

Advanced Spectroscopic and Spectrometric Techniques for Dimer Elucidation

The definitive identification and structural confirmation of the buprenorphine dimer rely on sophisticated spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's mass, connectivity, and three-dimensional arrangement.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of the this compound. The chemical name for a known dimer, Buprenorphine EP Impurity G, is 17,17′-Di(cyclopropylmethyl)-4,5α;4′,5α′-diepoxy-7α,7α′-di[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6,6′-dimethoxy-2,2′-bi(6α,14-ethano-14α-morphinan)-3,3′-diol nih.govnih.govoup.com. The molecular formula for this 2,2'-dimer is C₅₈H₈₀N₂O₈, corresponding to a molecular weight of 933.3 g/mol nih.gov.

High-resolution mass spectrometry (HRMS) would be employed to obtain the accurate mass of the molecular ion, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the dimer's molecular ion, a characteristic fragmentation pattern is generated. Analysis of these fragment ions can help to identify the nature of the linkage between the two buprenorphine monomers and to confirm the integrity of the individual buprenorphine moieties within the dimer structure. While specific fragmentation data for the this compound is not widely published, the fragmentation of the buprenorphine monomer typically involves cleavage of the C-ring and side chain, and similar fragmentation pathways would be expected for the dimeric structure, with additional cleavages around the linkage point.

Table 1: Molecular Information for this compound (Buprenorphine EP Impurity G)

| Property | Value |

| Chemical Name | 17,17′-Di(cyclopropylmethyl)-4,5α;4′,5α′-diepoxy-7α,7α′-di[(1S)-1-hydroxy-1,2,2-trimethylpropyl]-6,6′-dimethoxy-2,2′-bi(6α,14-ethano-14α-morphinan)-3,3′-diol |

| Synonym | 2,2′-bibuprenorphine; Buprenorphine 2,2'-dimer |

| Molecular Formula | C₅₈H₈₀N₂O₈ |

| Molecular Weight | 933.3 g/mol |

Nuclear Magnetic Resonance (NMR) for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the chemical structure of the this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are necessary for a complete structural assignment.

¹H NMR would provide information on the number and environment of the protons in the molecule. The integration of the signals would confirm the presence of two buprenorphine units. The chemical shifts of the aromatic protons would be particularly informative in determining the linkage point between the two monomers. For a 2,2'-dimer, changes in the chemical shifts of the protons on the aromatic rings of the buprenorphine units would be expected compared to the monomer.

¹³C NMR would reveal the number of unique carbon atoms, confirming the dimeric structure. The chemical shifts of the carbon atoms at the linkage site would be significantly different from those in the buprenorphine monomer.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of the this compound from the parent drug and other related substances, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of buprenorphine and its impurities. A stability-indicating HPLC method is crucial to ensure that the dimer can be resolved from any potential degradants fda.gov.twjfda-online.com. Reversed-phase HPLC with a C18 column is commonly used for the analysis of buprenorphine and related compounds fda.gov.twjfda-online.com.

The development of an HPLC method for the this compound would involve optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature to achieve adequate separation from buprenorphine and other impurities. The dimer, being a larger and likely more hydrophobic molecule than the monomer, would be expected to have a longer retention time under typical reversed-phase conditions. Detection is usually performed using a UV detector, with the wavelength selected based on the UV absorbance maxima of buprenorphine jfda-online.com.

Table 2: Typical HPLC Parameters for Buprenorphine and Related Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or similar |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate, acetate) and organic solvent (e.g., acetonitrile, methanol) |

| Detection | UV spectrophotometry (e.g., 210-290 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the detection and quantification of the this compound, especially at trace levels. This technique is widely used for the analysis of buprenorphine and its metabolites in various matrices nih.govresearchgate.netchromatographyonline.com.

In an LC-MS/MS method, the HPLC system separates the components of the sample, and the mass spectrometer provides detection and structural confirmation. For quantitative analysis, the instrument is typically operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the dimer) and monitoring for one or more specific product ions that are formed upon fragmentation. This highly selective detection method minimizes interference from other compounds in the sample matrix. The development of an LC-MS/MS method for the this compound would require the optimization of the ionization source parameters and the selection of suitable precursor and product ions.

Chemical Stability Analysis of the this compound

Understanding the chemical stability of the this compound is important, as it is known to be a degradation product of buprenorphine. Forced degradation studies are performed to identify the conditions under which the dimer might form and to understand its own stability profile japsonline.com. These studies typically involve exposing buprenorphine to stress conditions such as acid, base, oxidation, heat, and light.

The formation of "pseudo buprenorphine," described as a dimer of buprenorphine, has been noted as a degradation product in stability studies of buprenorphine formulations. The presence of this dimer indicates that dimerization is a potential degradation pathway for buprenorphine.

The stability of the this compound itself would be assessed by subjecting an isolated and purified sample of the dimer to the same forced degradation conditions. The degradation of the dimer would be monitored over time using a stability-indicating HPLC or LC-MS/MS method. This analysis would help to identify any further degradation products of the dimer and to determine its degradation kinetics. Information on the stability of the dimer is critical for setting appropriate specifications for impurities in buprenorphine drug products.

Stability Under Various pH Conditions and Temperatures

The stability of the this compound has been assessed under various conditions to understand its degradation profile. Laboratory studies were conducted to evaluate the ease with which the dimer could be cleaved into buprenorphine, particularly using common household chemicals.

The stability of the this compound was tested in untreated tap water, acidic conditions (1N HCl), and basic conditions (5% aqueous sodium bicarbonate) at both room temperature and elevated temperatures (140°F). The findings from these stress stability assays indicate that the this compound is relatively stable under these conditions and does not readily degrade into buprenorphine google.com.

Table 1: Stability of this compound Under Various Conditions

| Condition | Temperature | Duration | Stability |

| Aqueous (Tap Water) | Room Temperature | Not Specified | Relatively Stable |

| Aqueous (Tap Water) | 140°F | Not Specified | Relatively Stable |

| Acidic (1N HCl) | Room Temperature | Not Specified | Relatively Stable |

| Acidic (1N HCl) | 140°F | Not Specified | Relatively Stable |

| Basic (5% Sodium Bicarbonate) | Room Temperature | Not Specified | Relatively Stable |

| Basic (5% Sodium Bicarbonate) | 140°F | Not Specified | Relatively Stable |

Data derived from stress stability assays mentioned in patent literature. google.com

Enzymatic Stability Investigations (e.g., Cytochrome P450)

Investigations into the metabolic stability of the this compound have been conducted, particularly focusing on its interaction with cytochrome P450 (CYP) enzymes, which are primarily responsible for the metabolism of many drugs, including buprenorphine itself.

In vitro experiments have shown that the this compound is relatively stable in the presence of microsomal enzymes. The stability was assessed with and without the presence of a necessary co-factor for the enzymatic reactions. The results indicated that the dimer remained largely intact throughout the duration of the assay, which was terminated at 2 hours, a typical timeframe beyond which the enzymes themselves may lose stability under incubation conditions at 37°C google.com. This metabolic resistance is a key feature of the this compound, as it does not appear to be significantly metabolized back to buprenorphine in the presence of liver enzymes google.com.

Table 2: Enzymatic Stability of this compound

| System | Co-factor | Incubation Time | Stability |

| Microsomal Enzymes | With Co-factor | Up to 2 hours | Relatively Stable |

| Microsomal Enzymes | Without Co-factor | Up to 2 hours | Relatively Stable |

Findings based on in vitro metabolic stability assays. google.com

Molecular and Cellular Pharmacological Characterization of Buprenorphine Dimer

Opioid Receptor Binding Kinetics and Affinity Profiling

The buprenorphine dimer, a compound where two buprenorphine molecules are linked by an ethylene (B1197577) spacer, has been pharmacologically characterized to determine its binding affinity for various opioid receptors. google.com Unlike its parent molecule, buprenorphine, which is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa (KOR) and delta (DOR) opioid receptors, the dimer exhibits a distinct interaction profile. mdpi.comdrugbank.com

Mu-Opioid Receptor (MOR) Binding Characteristics

The this compound demonstrates a significant binding affinity for the mu-opioid receptor (MOR). Receptor binding experiments have determined its inhibitory constant (Ki). The dimer acts as a MOR antagonist. google.com In functional assays, the this compound did not stimulate the receptor, confirming its antagonist properties at the MOR. google.com This is in contrast to the monomer, buprenorphine, which is known for its high-affinity binding to MORs, coupled with slow association and extremely slow dissociation kinetics, contributing to its partial agonist activity and a "ceiling effect". enzymlogic.comnaabt.orgnih.gov

Table 1: Mu-Opioid Receptor (MOR) Binding and Functional Activity of this compound

| Compound | Binding Affinity (Ki) | Functional Activity |

| This compound | 1.1 ± 0.1 nM | Antagonist |

Data sourced from patent US9321780B2 google.com

Kappa-Opioid Receptor (KOR) Binding Characteristics

At the kappa-opioid receptor (KOR), the this compound shows a high binding affinity. google.com The KOR is a G protein-coupled receptor that binds dynorphins as its primary endogenous ligands and is involved in modulating pain, mood, and consciousness. wikipedia.org Buprenorphine itself is an antagonist at the KOR. mdpi.commdpi.com Studies on the this compound have confirmed that it also possesses a strong affinity for the KOR, with a reported Ki value in the nanomolar range. google.com

Table 2: Kappa-Opioid Receptor (KOR) Binding Affinity of this compound

| Compound | Binding Affinity (Ki) |

| This compound | 0.8 ± 0.2 nM |

Data sourced from patent US9321780B2 google.com

Delta-Opioid Receptor (DOR) Binding Characteristics

Buprenorphine, the monomer, is generally characterized as an antagonist at the delta-opioid receptor (DOR), binding with a lower affinity compared to its interaction with MOR and KOR. mdpi.comnih.gov The DOR, with its endogenous ligands being enkephalins, is a target for pain relief with potentially fewer side effects than MOR agonists. nih.govwikipedia.org While specific binding affinity (Ki) values for the this compound at the DOR are not as extensively documented in readily available literature as for MOR and KOR, the general profile of buprenorphine suggests that its dimeric form would also interact with this receptor, likely maintaining an antagonistic profile. mdpi.com

Nociceptin (B549756) Opioid Receptor (NOR/ORL-1) Interactions

The nociceptin/orphanin FQ peptide (NOP) receptor, also known as ORL-1, is a non-opioid branch of the opioid receptor family. nih.gov Buprenorphine is somewhat unique among opioids as it has been shown to be a partial agonist at the NOP receptor, an interaction that may contribute to its complex pharmacological profile, including a bell-shaped dose-response curve observed in some preclinical models. nih.govnih.gov Activation of the NOP receptor by buprenorphine is thought to compromise its MOR-mediated antinociceptive effects at higher doses. nih.govpsu.edu Research indicates that buprenorphine binds to the NOP receptor with an affinity approximately 50- to 100-fold lower than its affinity for the MOR. nih.govnih.gov There is a lack of specific data detailing the binding kinetics and affinity of the this compound at the NOP receptor.

Receptor Dimerization and Oligomerization Phenomena Mediated by Buprenorphine Dimers

G-protein-coupled receptors (GPCRs), including opioid receptors, are known to form dimers and higher-order oligomers. nih.govnih.gov This process of receptor oligomerization can be homodimeric (involving identical receptors) or heterodimeric (involving different receptor types) and can significantly alter the pharmacological and signaling properties of the receptors involved. jove.comnih.gov Bivalent ligands, such as the this compound, which possess two pharmacophores connected by a spacer, are capable of interacting with and potentially stabilizing or inducing the formation of receptor dimers. nih.gov

Homodimerization (e.g., MOR-MOR, KOR-KOR, DOR-DOR)

Opioid receptors can exist as pre-formed homodimers. nih.gov For instance, evidence suggests that MORs exist as dimers, a process that can be facilitated by interactions within the cell membrane. nih.govmdpi.com The structure of the this compound, with its two buprenorphine units, makes it a candidate for simultaneously binding to two adjacent receptors. google.com Such a bivalent interaction could bridge and stabilize a homodimeric complex, for example, a MOR-MOR dimer. While the direct induction of homodimerization by the this compound has not been explicitly demonstrated in all studies, the use of bivalent ligands is a recognized pharmacological strategy to target receptor oligomers. nih.gov The crystal structure of the MOR reveals a potential dimeric arrangement involving transmembrane helices 5 and 6, providing a structural basis for such interactions. mdpi.com Similarly, KOR and DOR are also understood to form homodimers. jove.comnih.gov

Heterodimerization (e.g., MOR-DOR, MOR-KOR)

The formation of heterodimers between different types of opioid receptors, such as the mu-opioid receptor (MOR) with the delta-opioid receptor (DOR) or the kappa-opioid receptor (KOR), represents a key mechanism for modulating receptor function and signaling. nih.gov These heterodimeric complexes can exhibit pharmacological properties that are distinct from their constituent monomeric receptors, including altered ligand binding affinities, downstream signaling pathways, and receptor trafficking. frontiersin.org This has led to the emergence of opioid receptor heterodimers as novel therapeutic targets for developing analgesics with improved side-effect profiles. frontiersin.org

One advanced strategy for targeting these receptor complexes is the design of bivalent ligands. frontiersin.orgresearchgate.net These molecules consist of two distinct pharmacophores connected by a linker or spacer, designed to simultaneously engage the binding sites of two separate receptors, such as those in a heterodimer. nih.govresearchgate.net This approach offers the potential for enhanced affinity and selectivity for the dimer over the individual monomers. nih.gov

The MOR-DOR heterodimer, in particular, has been investigated as a discrete functional unit. nih.gov Interestingly, studies using a selective bivalent antagonist for the MOR-DOR heterodimer (D24M) found that while it could modulate the effects of opioids like oxymorphone, it had no impact on the anti-nociception produced by buprenorphine. nih.gov This suggests that the buprenorphine monomer may not engage the MOR-DOR heterodimer in the same manner as certain other opioids, potentially providing a rationale for the development of buprenorphine dimers designed specifically to target this complex. nih.gov The concept is further supported by research on other bivalent ligands, where combinations of kappa agonists and mu antagonists have been synthesized to probe receptor oligomerization and generate compounds with potentially fewer adverse effects like tolerance and dependence. nih.gov

While the theoretical framework is well-established, specific studies detailing the interaction of a this compound with MOR-DOR or MOR-KOR heterodimers are limited in publicly available literature. However, the existing research on other bivalent ligands provides a strong foundation for the hypothesis that a this compound could be engineered to selectively target these heterodimeric complexes, thereby modulating their unique signaling pathways. nih.govfrontiersin.org

Ligand-Induced Receptor Conformational Changes and Stabilization

The functional effects of a ligand are intrinsically linked to the specific conformational changes it induces upon binding to a receptor. Recent studies have begun to elucidate the structural basis for the unique pharmacological profile of the buprenorphine monomer, classifying it as a partial and G protein-biased agonist at the MOR. nih.gov

Molecular dynamics simulations and NMR experiments have revealed that the buprenorphine monomer induces distinct conformational changes in the MOR compared to other full and balanced agonists. nih.gov Specifically, buprenorphine binding has been shown to cause a more pronounced conformational alteration in the extracellular loop 2 (ECL2) of the MOR. nih.gov Furthermore, the orientation of key residues within the receptor's binding pocket, such as W295⁶.⁴⁸, is stabilized by buprenorphine in a state that differs from that induced by classic agonists like morphine, which may contribute to its partial agonist activity. nih.gov Buprenorphine has been observed to induce conformational changes similar to other known G protein-biased agonists. nih.gov

While these findings provide critical insight into the action of the monomer, specific research detailing the unique receptor conformational states stabilized by a this compound is not extensively available. Conceptually, a bivalent ligand like a this compound would be expected to induce or stabilize a unique set of receptor conformations, particularly if it were to bridge two receptor protomers within a dimer complex. This interaction could potentially lock the receptor dimer in a specific state, leading to a distinct signaling output compared to the binding of two individual monomeric ligands. However, experimental data to confirm the specific structural changes induced by a this compound is currently lacking in the scientific literature.

Intracellular Signaling Pathway Modulation by Buprenorphine Dimers

G-Protein Coupled Signaling Mechanisms

Opioid receptors, including the MOR, are G protein-coupled receptors (GPCRs) that primarily signal through the activation of inhibitory G proteins (Gαi/o). nih.gov This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. The efficacy of an agonist is often determined by its ability to stimulate G protein activation, which can be measured using assays such as [³⁵S]GTPγS binding. nih.gov

Studies on the buprenorphine monomer have consistently shown that it potently stimulates [³⁵S]GTPγS binding in cells expressing the MOR, confirming its activity as a G protein activator. nih.gov Despite being classified as a partial agonist in many functional assays, it can elicit a robust G protein signal. nih.gov The concept of biased agonism suggests that some ligands can preferentially activate G protein signaling pathways over other pathways, such as β-arrestin recruitment. uthscsa.edu

For bivalent ligands, the [³⁵S]GTPγS assay is a standard method to evaluate their functional efficacy at G protein activation. nih.govdrugbank.com Research on bivalent ligands composed of other opioid pharmacophores has demonstrated that their G protein signaling profile (agonist, antagonist, or partial agonist) is dependent on the constituent molecules and the connecting linker. nih.gov A patent for a specific this compound connected by an ethylene linker reports that the dimer retains the characteristic µ-receptor partial agonist and κ-receptor antagonist activity of the parent buprenorphine molecule. google.com This retention of activity implies that the dimer effectively engages and activates G protein signaling pathways. google.com However, detailed comparative studies quantifying the G protein activation (e.g., potency and maximal effect in GTPγS assays) for a series of buprenorphine dimers are not widely available in peer-reviewed publications.

Beta-Arrestin Recruitment and Biased Agonism Concepts

Biased agonism, or functional selectivity, is a pivotal concept in modern pharmacology. It describes the ability of a ligand to stabilize a receptor conformation that preferentially engages one intracellular signaling pathway over another, for instance, activating G proteins without significantly recruiting β-arrestin. mdpi.comnih.gov For the MOR, activation of G protein signaling is associated with analgesia, while the recruitment of β-arrestin has been linked to receptor desensitization, internalization, and certain side effects. mdpi.com Therefore, G protein-biased MOR agonists are sought as potentially safer analgesics. uthscsa.edu

The buprenorphine monomer is a quintessential example of a G protein-biased agonist. nih.gov Multiple studies have demonstrated that while buprenorphine potently activates G protein signaling, it fails to cause any significant recruitment of β-arrestin-2 to the MOR, even at high concentrations. nih.govmdpi.comnih.gov In fact, buprenorphine can act as an antagonist for β-arrestin-2 recruitment induced by other agonists like DAMGO. nih.gov This profound signaling bias is a defining feature of buprenorphine's molecular pharmacology.

The table below summarizes the signaling profile of the buprenorphine monomer at the mu-opioid receptor, highlighting its biased agonism.

| Signaling Pathway | Buprenorphine Monomer Activity | Reference |

| G Protein Activation | Partial to Full Agonist | nih.gov |

| β-Arrestin-2 Recruitment | No significant recruitment (Antagonist activity observed) | nih.govmdpi.comnih.gov |

While the profile of the monomer is well-characterized, the signaling bias of buprenorphine dimers has not been reported in the literature. It would be critical to determine if the dimerization of buprenorphine preserves, enhances, or alters the profound G protein bias of the parent molecule. Methods to assess β-arrestin recruitment to receptor heterodimers have been developed, providing a potential avenue for future characterization of buprenorphine dimers. nih.gov Such studies would be essential to understand if these novel molecules retain the potentially beneficial biased signaling properties of buprenorphine.

Structure-Activity Relationship (SAR) Studies of Buprenorphine Dimers

Influence of Linker Length and Chemical Composition on Receptor Selectivity and Affinity

The design of bivalent ligands, such as a this compound, involves the covalent connection of two pharmacophores via a linker. researchgate.net The chemical nature, length, and flexibility of this linker are critical determinants of the resulting compound's pharmacological profile, including its receptor affinity and selectivity. nih.gov The linker's role is to control the spatial distance and orientation between the two pharmacophores, enabling them to potentially bridge the binding pockets of two receptor protomers in a dimer. frontiersin.org

Structure-activity relationship (SAR) studies on other bivalent opioid ligands have provided key insights into the importance of the linker. For example, studies using a 10-carbon spacer to create heterodimeric ligands from butorphan (B10826112) and other opioids demonstrated that these new molecules possessed distinct affinity and efficacy profiles at μ, δ, and κ receptors compared to their monovalent precursors. nih.gov Similarly, other research has utilized spacers of up to 21-22 atoms to successfully target MOR-containing heterodimers. frontiersin.org These findings underscore the principle that there is no universal optimal linker; its design must be tailored to the specific receptors and binding sites being targeted.

In the context of buprenorphine dimers, a specific example described in patent literature utilizes an ethylene linker to covalently join two buprenorphine molecules via their phenolic oxygen atoms. google.com This particular dimer was found to retain the desired μ-receptor partial agonist and κ-receptor antagonist activity. google.com The choice of an ethylene linker was intended to serve as a spacer to prevent the two bulky buprenorphine moieties from adopting an enclosed conformation. google.com

The table below illustrates the conceptual influence of linker properties on the pharmacology of bivalent ligands, based on principles from the broader field of opioid research.

| Linker Property | Potential Influence on Pharmacology | Rationale |

| Length | Determines ability to bridge receptor binding sites; affects affinity and selectivity. | A short linker may only allow binding to one receptor (monovalent binding), while an optimal length can facilitate simultaneous binding to two sites (bivalent binding), increasing affinity. An excessively long linker might be too flexible, reducing the affinity gain. |

| Composition/Flexibility | Affects solubility, metabolic stability, and the entropic cost of binding. | Rigid linkers can pre-organize the pharmacophores for optimal binding but may be difficult to synthesize. Flexible linkers allow for more conformational freedom to find the binding sites but may have a higher entropic penalty upon binding. |

| Chemical Nature | Can introduce new interactions with the receptor or affect pharmacokinetic properties. | Hydrophilic linkers (e.g., polyethylene (B3416737) glycol) can improve water solubility, while hydrophobic linkers may favor membrane interactions. |

Despite the clear importance of the linker, comprehensive and systematic public SAR studies for a series of buprenorphine dimers with varied linker lengths and chemical compositions are currently lacking. Such studies would be essential for optimizing the design of buprenorphine dimers to achieve specific pharmacological goals, such as enhanced selectivity for a particular receptor heterodimer.

Pharmacophore Mapping and Conformational Requirements for Receptor Interactions

The design of the this compound is centered on preserving the essential pharmacophoric features of the buprenorphine monomer required for opioid receptor interaction while introducing a physical constraint that limits its ability to cross the blood-brain barrier. The fundamental pharmacophore of buprenorphine, and indeed many morphinan-based opioids, consists of a tertiary amine, a phenolic hydroxyl group, and a hydrophobic core. These elements are crucial for the high-affinity binding to opioid receptors.

In the this compound, two buprenorphine molecules are covalently linked via their phenolic hydroxyl groups through a short ethylene spacer. This linkage strategy is critical as it maintains the integrity of the key pharmacophoric elements of each buprenorphine monomer. The tertiary amine and the complex hydrophobic structure of each monomer remain available for interaction with their respective binding pockets within the opioid receptors.

The ethylene linker imposes significant conformational constraints on the dimer. It is thought to act as a spacer that prevents the two bulky buprenorphine molecules from folding back on themselves. This spacing is crucial for allowing both monomeric units to potentially interact with receptor sites. The dimerization creates a large molecule with a high molecular weight, a key factor in its designed peripheral restriction.

While specific computational pharmacophore models for the this compound are not extensively published, the conformational requirements for receptor interaction can be inferred from the structure and the known pharmacology of buprenorphine. The retained partial agonist activity at the µ-opioid receptor (MOR) and antagonist activity at the κ-opioid receptor (KOR) suggest that the dimer can adopt a conformation that allows each buprenorphine moiety to engage with the receptor in a manner similar to the monomer. The orientation of the cyclopropylmethyl group on the nitrogen atom and the complex bridged ring system of the thebaine-derived structure are critical for this interaction and are preserved in the dimer.

Preclinical Mechanistic Investigations in Model Systems

Receptor Occupancy Studies in Isolated Tissues and Cells

Receptor occupancy studies are crucial for determining the binding affinity of a ligand for its target receptors. For the this compound, designated as ORP-101, it has been stated that the molecule retains the receptor affinity and pharmacological characteristics of the parent compound, buprenorphine. researchgate.net Buprenorphine itself exhibits a high affinity for the µ-opioid receptor (MOR), and also binds with high affinity to the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). droracle.ainaabt.org

The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The this compound is expected to exhibit a similar high-affinity binding profile to that of buprenorphine.

Table 1: Buprenorphine Binding Affinity (Ki, nM) for Opioid Receptors

| Opioid Receptor | Reported Ki (nM) for Buprenorphine |

|---|---|

| µ-Opioid Receptor (MOR) | 0.216 nih.gov, ~0.2 enzymlogic.com |

| κ-Opioid Receptor (KOR) | Data suggests high affinity naabt.orgnih.gov |

| δ-Opioid Receptor (DOR) | High affinity droracle.ai |

This table displays published binding affinities for the parent compound, buprenorphine. The this compound (ORP-101) is designed to retain this high-affinity binding profile.

Functional Assays in In Vitro Systems

Functional assays in in vitro systems are used to characterize the intrinsic activity of a compound at its target receptor, determining whether it acts as an agonist, antagonist, or partial agonist. The this compound, ORP-101, has been characterized as a partial agonist at the µ-opioid receptor (MOR) and a full antagonist at the κ-opioid receptor (KOR). businesswire.combiospace.compipelinereview.com This profile is consistent with the known pharmacology of the parent molecule, buprenorphine. naabt.org

As a partial agonist at the MOR, the this compound is expected to produce a submaximal response compared to a full agonist, even at saturating concentrations. This "ceiling effect" is a hallmark of buprenorphine's pharmacology. naabt.org In functional assays, this is reflected by an Emax value that is lower than that of a full agonist. The potency of the compound is determined by its EC50 value, the concentration at which it produces half of its maximal effect.

As a full antagonist at the KOR, the this compound is expected to bind to the receptor but not activate it, while blocking the action of KOR agonists. nih.gov This is typically quantified by determining the antagonist's inhibition constant (Ki) in a functional assay.

While specific EC50 and Emax values for the this compound from in vitro functional assays are not widely published in peer-reviewed literature, the development program for ORP-101 has confirmed this functional profile. businesswire.combiospace.compipelinereview.com The functional characteristics are a direct extension of the properties of buprenorphine, which has been extensively studied.

Table 2: Functional Activity Profile of this compound (ORP-101)

| Receptor | Functional Activity | Expected In Vitro Characteristics |

|---|---|---|

| µ-Opioid Receptor (MOR) | Partial Agonist | Submaximal Emax compared to full agonists. |

Assessment of Peripheral versus Central Opioid Receptor Engagement Mechanisms

A primary feature of the this compound (ORP-101) is its design for peripheral restriction, aiming to engage opioid receptors in the periphery, such as those in the gastrointestinal tract, without crossing the blood-brain barrier (BBB) and causing central nervous system (CNS) effects. businesswire.combiospace.compipelinereview.com

The principal mechanism for this peripheral restriction is the molecule's high molecular weight and physicochemical properties. The dimerization of buprenorphine significantly increases its size, which is a key determinant in limiting its passage across the BBB. Preclinical studies for ORP-101 have reportedly shown that it does not cross the blood-brain barrier. businesswire.compipelinereview.com

This peripheral selectivity has been further supported by observations in clinical trials for conditions such as irritable bowel syndrome with diarrhea (IBS-D). In these studies, ORP-101 has been shown to be effective in managing symptoms associated with peripheral opioid receptor modulation, without evidence of CNS-related side effects such as euphoria, motor or respiratory effects. biospace.com The absence of such effects is a strong indicator that the this compound does not significantly engage central opioid receptors.

The therapeutic rationale for a peripherally restricted opioid receptor ligand like the this compound is to provide therapeutic benefits, such as analgesia or modulation of gut motility, while avoiding the adverse effects associated with central opioid action, including sedation, respiratory depression, and abuse potential.

Computational Chemistry and Molecular Modeling Studies of Buprenorphine Dimer

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nrfhh.com These simulations calculate the binding energy of different poses, with lower energies typically indicating a more favorable interaction.

Detailed Research Findings:

Docking studies performed on the buprenorphine monomer provide crucial information about its interaction with the µ-opioid receptor (μOR). These studies consistently show buprenorphine fitting into the orthosteric binding site of the receptor. nrfhh.comnih.gov One study reported a binding energy of -9.94 kcal/mol for buprenorphine with the inactive μOR structure. nih.gov Another docking analysis found buprenorphine to have a low binding energy of -9.10 kcal/mol, suggesting a strong interaction. nrfhh.com

The key interactions stabilizing the buprenorphine monomer in the binding pocket include:

A salt bridge between the protonated amine group of buprenorphine and the highly conserved aspartic acid residue, D147/D1493.32. nih.govacs.org

A hydrogen-bonding network involving water molecules that mediate interactions between the ligand's phenolic hydroxyl group and residue H2976.52. acs.org

Interactions with residues in several transmembrane (TM) helices, including TM2, TM3, TM5, TM6, and TM7. nih.gov

For a buprenorphine dimer, these findings suggest that each monomeric unit could potentially occupy a similar binding pocket. This could occur at the interface of a receptor dimer, such as the OPRD1-OPRM1 heterodimer, which is known to form and affect opioid signaling pathways. mdpi.comnih.gov Computational studies have investigated how mutations in these receptor dimers can alter the effects of buprenorphine, highlighting the complexity of the binding landscape. mdpi.comnih.gov

| Ligand | Receptor State | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Buprenorphine (Monomer) | Inactive μOR | -9.94 | D1493.32, Y1503.33 |

| Buprenorphine (Monomer) | μOR | -9.10 | Not specified |

| Oxymorphone | Active μOR | Not specified | D1473.32, H2976.52 |

Note: Data is based on molecular docking of monomeric ligands as reported in cited sources. nrfhh.comnih.govacs.org

Molecular Dynamics Simulations of this compound-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor complexes over time, revealing conformational changes and the stability of interactions that are not apparent in static docking poses. rowan.edu

Detailed Research Findings:

MD simulations of the buprenorphine monomer bound to the μ-opioid receptor have revealed that it can adopt distinct binding poses and engage different subsets of residues compared to other opioids. nih.govbris.ac.uk These simulations, often run for microseconds, show that buprenorphine's interactions are not static. nih.govfrontiersin.org

Two distinct interaction states, C1 and C2, have been identified for buprenorphine during MD simulations. nih.govresearchgate.net

In state C1, the ammonium (B1175870) group of buprenorphine forms strong salt bridges with D1493.32. nih.gov

In state C2, this salt bridge interaction is significantly weaker, and the molecule explores deeper regions of the binding pocket. nih.gov

Simulations also show that the bulky cyclopropylmethyl group on the nitrogen atom interacts with residues in TM7, which may contribute to its unique pharmacological profile. researchgate.net The presence of an allosteric modulator can further influence the dynamic movements of the receptor, inducing conformational changes characteristic of full activation even when bound to a partial agonist like buprenorphine. frontiersin.org

| Ligand | Simulation Type | Key Interacting Residues | Observed Dynamics |

| Buprenorphine (Monomer) | Conventional & Accelerated MD | D1473.32, H2976.52, Q1242.60, I1443.29, K2335.39, V2365.42, V3006.55, W3187.35 | Adopts a position high in the binding pocket; greater number of interactions compared to other opioids. nih.govbris.ac.uk |

| Buprenorphine (Monomer) | Microsecond-scale MD | D1493.32, Y1503.33, K2355.39, H2996.52, I1463.29, L221ECL2 | Exhibits distinct interaction states (C1 and C2) with varying salt bridge strength and receptor contacts. nih.govresearchgate.net |

Note: Table summarizes findings from MD simulations of the buprenorphine monomer. nih.govnih.govbris.ac.ukresearchgate.net

Conformational Analysis of Dimer Structures and Receptor Binding Pockets

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like a this compound, understanding its preferred conformation is key to understanding how it interacts with a receptor's binding pocket.

Detailed Research Findings:

Conformational analysis of the buprenorphine monomer within the μOR binding pocket has been a focus of MD simulations. These studies show that the receptor itself undergoes significant conformational changes upon ligand binding. For instance, buprenorphine induces a broad distribution of dihedral angles for the key residue W2956.48, a "toggle switch" involved in receptor activation. nih.govnih.gov It also causes an outward movement of the extracellular side of TM7. nih.gov

For the this compound, a primary conformational consideration mentioned in patent literature is the need to prevent the two large monomer units from folding back on each other. google.com The ethylene (B1197577) linker is proposed to provide sufficient spacing and rigidity to ensure an extended conformation, allowing each monomeric unit to potentially interact with a receptor binding site. google.com

Computational analysis of the receptor binding pockets has also extended to opioid receptor dimers. Studies on the OPRD1-OPRM1 heterodimer investigate the stability of the dimer interface and how mutations within this interface affect signaling. nih.govresearchgate.net The existence of such receptor dimers suggests a complex binding surface that a ligand dimer could span, potentially bridging two protomers. The precise topography and conformational dynamics of this interface are areas of active research and would be critical for modeling the interaction of a this compound.

Implications for Advanced Ligand Design and Receptor Biology

Development of Novel Bivalent Opioid Ligands Based on Dimerization Principles

The development of bivalent ligands is a rational design strategy based on the principle that G-protein coupled receptors (GPCRs), including opioid receptors, can exist as dimers or higher-order oligomers. nih.govvub.be A bivalent ligand consists of two distinct or identical pharmacophores (the active parts of a drug molecule) connected by a chemical spacer or linker. researchgate.netwikipedia.org This design allows the ligand to potentially "bridge" the binding sites of two separate receptor proteins within a dimer complex (homodimer or heterodimer). nih.gov

The design of these molecules is a multi-parameter optimization problem. Key factors that are crucial for the optimal interaction of bivalent ligands with receptor binding sites include the stereochemistry of the pharmacophores, the nature of the chemical substituents on the pharmacophores, the type of chemical linkage, and, critically, the length and flexibility of the spacer. nih.gov The spacer's length must be appropriate to span the distance between the binding pockets of the two receptors in the oligomer.

Table 1: Key Design Parameters for Bivalent Opioid Ligands

| Parameter | Influence on Activity | Example Principle |

| Pharmacophore Identity | Determines the target receptors (e.g., mu, delta, kappa) and the mode of action (agonist, antagonist). | A homodimer of a µ-agonist targets µ-receptor homodimers, while a heterodimer of a µ-agonist and a δ-antagonist targets µ-δ heterodimers. researchgate.netnih.gov |

| Linker Length | Critical for simultaneously reaching the binding sites on the receptor dimer. An optimal length can significantly increase affinity and selectivity. | A specific spacer length may favor binding to a receptor dimer over a monomer, or a heterodimer (e.g., MOR-DOR) over a homodimer (e.g., MOR-MOR). nih.gov |

| Linker Composition | Affects solubility, flexibility, and potential interactions with the receptors or surrounding environment. | Polyethylene (B3416737) glycol (PEG) linkers can impart flexibility and favorable pharmacokinetic properties. nih.gov |

| Attachment Point | The position where the linker is attached to each pharmacophore can influence the orientation of the pharmacophore in the binding pocket. | Attaching the linker to a position that does not interfere with key receptor-ligand interactions is essential to preserve activity. nih.gov |

Strategies for Modulating Opioid Receptor Oligomerization and Signaling Bias

A major goal in modern pharmacology is to develop drugs with "signaling bias" or "functional selectivity." This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another, even when acting on the same receptor. nih.govnih.gov For opioid receptors, the desired analgesic effects are primarily mediated by G-protein signaling, while some adverse effects have been linked to the β-arrestin pathway. nih.govnih.gov

Bivalent ligands, such as a buprenorphine dimer, represent a powerful strategy to achieve signaling bias. By binding to and stabilizing a specific conformation of the receptor dimer, a bivalent ligand can dictate the downstream signaling cascade that is initiated. nih.gov This is because the precise three-dimensional structure of the activated receptor-ligand complex determines which intracellular signaling proteins (G-proteins or β-arrestins) are recruited. youtube.comyoutube.com

For example, buprenorphine itself is a partial agonist at the mu-opioid receptor (MOR) with low intrinsic efficacy, which is thought to contribute to its favorable safety profile compared to full agonists. nih.gov A this compound could potentially be designed to further bias signaling away from the β-arrestin pathway and towards G-protein activation, theoretically enhancing the therapeutic window. The design of such biased agonists is a key goal in the development of safer analgesics. nih.govnih.gov This approach seeks to separate the beneficial effects of opioids from their undesirable side effects by precisely controlling the receptor's signaling output at a molecular level. nih.gov

Table 2: Concept of Signaling Bias at the Mu-Opioid Receptor (MOR)

| Signaling Pathway | Primary Associated Effects | Desired Modulation by Biased Ligand |

| G-Protein Pathway | Analgesia (pain relief) | Activation (Agonism) |

| β-Arrestin 2 Pathway | Implicated in side effects like respiratory depression and tolerance. nih.gov | No activation or inhibition (Antagonism) |

Advancing the Understanding of Opioid Receptor Network Complexity

The existence of opioid receptor homo- and heteromers creates a highly complex signaling network. nih.gov Different combinations of receptor subtypes (e.g., mu-mu homodimers, mu-delta heterodimers, mu-kappa heterodimers) can exhibit unique pharmacological properties that differ from those of the individual monomeric receptors. nih.govescholarship.org A significant challenge in the field is to prove the existence of these specific dimers in their native environment and to understand their physiological roles.

Bivalent ligands, including dimers of buprenorphine, serve as invaluable chemical probes to explore this network complexity. nih.gov By systematically varying the linker length of a homobivalent ligand (e.g., buprenorphine-linker-buprenorphine), researchers can probe the spatial dimensions and orientation of homodimers. Similarly, heterobivalent ligands (e.g., a mu-agonist pharmacophore linked to a delta-antagonist pharmacophore) can be used to specifically target and characterize heterodimers. nih.govescholarship.org

One innovative approach is the use of "tuned-affinity" bivalent ligands. nih.govescholarship.org In this design, a high-affinity pharmacophore for one receptor (e.g., MOR) is linked to a low-affinity pharmacophore for another (e.g., DOR). This bivalent ligand would bind weakly to DOR homodimers but would exhibit significantly enhanced affinity for MOR-DOR heteromers, as the high-affinity portion would anchor the molecule, increasing the effective concentration of the low-affinity portion near its binding site. nih.govescholarship.org The successful application of such a ligand provides strong pharmacological evidence for the existence and proximity of the two receptor types in a heteromeric complex. This strategy has been applied to investigate various putative receptor dimers, such as MOR-DOR and MOR-CCR5. nih.govnih.gov

Future Directions and Unexplored Research Avenues in this compound Chemistry and Pharmacology

The chemistry and pharmacology of buprenorphine dimers and related bivalent ligands represent a promising frontier in opioid research. Future investigations are likely to proceed in several key directions:

Rational Design of Heterobivalent Ligands: While homodimers of buprenorphine are of significant interest, the development of heterobivalent ligands incorporating a buprenorphine pharmacophore with a ligand for another receptor (e.g., delta-opioid, kappa-opioid, or even non-opioid receptors like NOP, CB1, or D2) holds immense potential. nih.govresearchgate.net Such molecules could produce entirely novel pharmacological profiles, potentially leading to potent analgesics with a reduced side-effect burden. researchgate.net

Computational and Structural Approaches: Advances in computational modeling, machine learning, and cryogenic electron microscopy (cryo-EM) will enable a more rational, structure-based design of bivalent ligands. patsnap.comnih.gov These techniques can help predict the optimal linker lengths and geometries needed to target specific receptor dimer interfaces and achieve desired signaling bias.

Probing Disease-Specific Receptor Networks: The expression and formation of receptor heterodimers may vary between healthy and pathological states. Buprenorphine-based bivalent probes could be used to explore whether specific receptor dimers are upregulated in conditions like chronic pain or addiction, potentially identifying them as novel therapeutic targets. nih.gov

Exploration of Bitopic Ligands: An extension of the bivalent concept is the design of bitopic ligands. These molecules are designed to simultaneously engage the primary (orthosteric) binding site and a secondary (allosteric) site on a single receptor. nih.gov A buprenorphine-based bitopic ligand could modulate mu-opioid receptor function in a highly specific manner, offering another layer of control over the signaling output.

The continued exploration of buprenorphine dimerization and the application of bivalent ligand principles will undoubtedly deepen our understanding of opioid receptor biology and pave the way for the next generation of safer and more effective therapeutics.

Q & A

Q. How can neuroimaging studies ethically evaluate this compound’s effects on craving and withdrawal?

- Methodological Answer: Design task-based fMRI studies with neutral and drug-cue stimuli. Partner with addiction clinics to recruit stable patients already prescribed dimer formulations. Obtain informed consent addressing risks of incidental findings (e.g., brain abnormalities). Use sham-controlled protocols to minimize placebo effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.